molecular formula C13H15NO2 B2486081 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1697929-45-5

7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2486081
CAS No.: 1697929-45-5
M. Wt: 217.268
InChI Key: SXROIVWYRXMJCA-UHFFFAOYSA-N
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Description

7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Spiroindoline Derivatives : The compound 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one is used in the synthesis of various spiroindoline derivatives. For instance, it has been involved in the creation of spiro[indoline-3,4′-(pyrazolo[4,5-b]pyran)]-2-ones, demonstrating its utility in forming complex heterocyclic structures, important in medicinal chemistry and material science (Al-Thebeiti & El-zohry, 1995).

  • Photochemistry Research : The compound has relevance in photochemistry, especially in studies involving quinone diazides. It acts as a precursor for structures like spiro-cyclopropane-indol-7-one, which are pivotal in understanding intramolecular carbenoid addition and oxygen transfer reactions (Sundberg & Baxter, 1986).

  • Crystallography and Molecular Structure Studies : It is used in the field of crystallography to understand the structure of complex molecules. Studies have detailed the molecular structure of compounds like 5′-Benzyl­idene-1′′-methyl-4′′-phenyl­tri­spiro­[1,3-dioxolane-2,1′-cyclo­hexane-3′,3′′-pyrrolidine-2′′,3′′′-indole]-4′,2′′′-dione, highlighting its utility in elucidating the arrangement of atoms in space (Chandralekha et al., 2017).

  • Cytostatic Activity Research : This compound is significant in the synthesis of novel 3'-spirocyclic-oxindole derivatives, which have shown cytostatic activities. These studies contribute to the development of potential anticancer drugs (Yong et al., 2007).

  • Organic Synthesis and Chemical Transformations : It plays a role in organic synthesis, especially in forming spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related structures. These syntheses involve diastereoselective reactions and are significant in developing new organic compounds (Yong et al., 2007).

  • Radical Cyclization Research : The compound is used in studies of radical cyclization, particularly in synthesizing spiro[2H-indol]-3(1H)-ones. These studies help in understanding the mechanisms of radical cyclization and are crucial in synthetic organic chemistry (Sulsky et al., 1999).

  • Green Chemistry Applications : Its utility in green chemistry has been demonstrated through ultrasound-promoted synthesis processes. This approach shows the compound's role in environmentally friendly synthesis methods (Dandia et al., 2010).

  • Organocatalytic Reactions : It is important in organocatalytic reactions, particularly in the construction of spiro[cyclopenta[b]indole-1,3'-oxindole] scaffolds. These reactions are significant in creating compounds with multiple stereogenic centers, crucial in drug development (Tan et al., 2014).

Safety and Hazards

The safety data sheet for Methyl indole-7-carboxylate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The construction of heterocycles using biobased or renewable building blocks is an important approach . The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes .

Properties

IUPAC Name

7-methylspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)14-12(15)13(10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXROIVWYRXMJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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